molecular formula C17H24N2O6S2 B2929026 methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate CAS No. 1396683-43-4

methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2929026
CAS No.: 1396683-43-4
M. Wt: 416.51
InChI Key: XAQUWFIOBKDIIT-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The piperidine intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deprotected piperidine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}carbamoyl)benzoate: Similar structure but with a carbamoyl group instead of a sulfamoyl group.

    Methyl 4-(piperidin-4-yl)benzoate: Lacks the sulfonamide group, making it less versatile in terms of chemical reactivity.

Uniqueness

Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is unique due to the presence of both the sulfonamide and ester functionalities, which provide a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S2/c1-25-17(20)14-2-4-15(5-3-14)26(21,22)18-12-13-8-10-19(11-9-13)27(23,24)16-6-7-16/h2-5,13,16,18H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQUWFIOBKDIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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